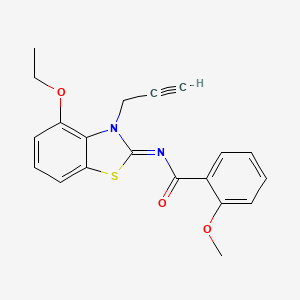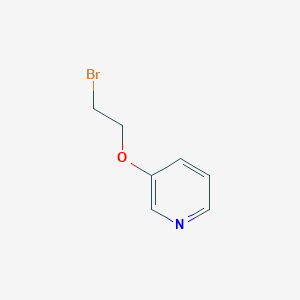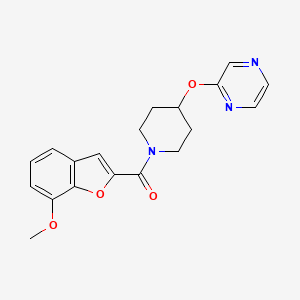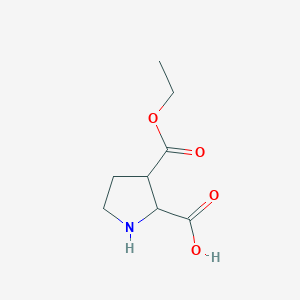
Ethyl 2-(but-2-ynoylamino)-5-chloro-1,3-dihydroindene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(but-2-ynoylamino)-5-chloro-1,3-dihydroindene-2-carboxylate, also known as compound 1, is a synthetic drug that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indene derivatives and has been found to exhibit promising biological activities, making it a valuable target for further research.
Mecanismo De Acción
The exact mechanism of action of Ethyl 2-(but-2-ynoylamino)-5-chloro-1,3-dihydroindene-2-carboxylate 1 is not yet fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. For example, its anti-inflammatory activity has been attributed to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. Its anti-cancer activity has been linked to its ability to induce apoptosis through the activation of caspases and the inhibition of survival pathways such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-bacterial activities, it has also been found to exhibit antioxidant properties, which may contribute to its therapeutic potential. Furthermore, it has been shown to have a low toxicity profile, making it a safe candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 2-(but-2-ynoylamino)-5-chloro-1,3-dihydroindene-2-carboxylate 1 is its versatility, as it has been shown to exhibit a wide range of biological activities. Additionally, its low toxicity profile makes it a safe candidate for further development. However, one of the limitations of this Ethyl 2-(but-2-ynoylamino)-5-chloro-1,3-dihydroindene-2-carboxylate is its relatively complex synthesis method, which may limit its widespread use in laboratory experiments.
Direcciones Futuras
There are several future directions that could be explored in relation to Ethyl 2-(but-2-ynoylamino)-5-chloro-1,3-dihydroindene-2-carboxylate 1. Firstly, further studies could be conducted to elucidate its exact mechanism of action, which would provide valuable insights into its potential therapeutic applications. Additionally, its anti-bacterial activity could be further investigated, with the aim of developing new antibiotics to combat antibiotic-resistant bacteria. Finally, its anti-cancer activity could be explored in preclinical studies, with the aim of developing new cancer therapies.
Métodos De Síntesis
The synthesis of Ethyl 2-(but-2-ynoylamino)-5-chloro-1,3-dihydroindene-2-carboxylate 1 involves a multi-step process that requires the use of various reagents and catalysts. The initial step involves the reaction of 2-chloro-5-nitrobenzoic acid with ethyl acetoacetate in the presence of a base to yield ethyl 2-(2-nitrophenyl)-3-oxobutanoate. This intermediate is then subjected to reduction using palladium on carbon and hydrogen gas to obtain ethyl 2-(2-aminophenyl)-3-oxobutanoate. The final step involves the condensation of this intermediate with 2-chloro-3-formylindene in the presence of a base to yield ethyl 2-(but-2-ynoylamino)-5-chloro-1,3-dihydroindene-2-carboxylate.
Aplicaciones Científicas De Investigación
Compound 1 has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Its anti-inflammatory activity has been attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Its anti-cancer activity has been demonstrated in various cancer cell lines, where it induces apoptosis and inhibits cell proliferation. Its anti-bacterial activity has been shown against both gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
ethyl 2-(but-2-ynoylamino)-5-chloro-1,3-dihydroindene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-3-5-14(19)18-16(15(20)21-4-2)9-11-6-7-13(17)8-12(11)10-16/h6-8H,4,9-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLOESWNHFADTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)NC(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(but-2-ynoylamino)-5-chloro-1,3-dihydroindene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Thia-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2737321.png)
![1-[5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methoxypiperidine](/img/structure/B2737322.png)

![N-(3-bromophenyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737324.png)


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2737329.png)

![3-(benzo[d]thiazol-2-yloxy)-N-(3-chlorophenyl)azetidine-1-carboxamide](/img/structure/B2737332.png)
![2-chloro-N-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2737333.png)

![3-[(1-Cyclobutylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2737337.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2737338.png)
